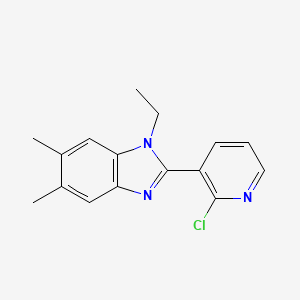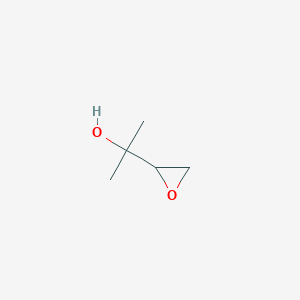
6-fluoro-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-methyl-1H-indole is a chemical compound with the molecular formula C9H8FN . It is a solid substance and is part of the indole family, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including 6-fluoro-3-methyl-1H-indole, has been a subject of interest in many studies . One common method is the Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 6-fluoro-3-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes to the aromaticity of the molecule . The molecular weight of this compound is 149.16 .Chemical Reactions Analysis
Indole derivatives, including 6-fluoro-3-methyl-1H-indole, are versatile building blocks in synthesis . They provide access to diverse heterocycles and are substrates for asymmetric dearomatisation . The combination of Fischer indole synthesis and indole N-alkylation is a common reaction involving indole derivatives .Physical And Chemical Properties Analysis
6-fluoro-3-methyl-1H-indole is a solid substance . It has a molecular formula of C9H8FN and a molecular weight of 149.16 .Scientific Research Applications
Antiviral Applications
Indole derivatives, including 6-fluoro-3-methyl-1H-indole, have been found to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Applications
Indole derivatives also exhibit anti-inflammatory properties . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for anti-inflammatory treatments .
Anticancer Applications
Indole derivatives have shown potential in anticancer treatments . The indole scaffold has been found in many important synthetic drug molecules, providing a valuable idea for treatment and development of new anticancer drugs .
Anti-HIV Applications
Indole derivatives, including 6-fluoro-3-methyl-1H-indole, have been found to possess anti-HIV activities . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for anti-HIV treatments .
Antioxidant Applications
Indole derivatives have been found to possess antioxidant activities . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives with antioxidant properties .
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial activities . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives with antimicrobial properties .
Antitubercular Applications
Indole derivatives have been found to possess antitubercular activities . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for antitubercular treatments .
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic activities . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for antidiabetic treatments .
Mechanism of Action
Target of Action
6-Fluoro-3-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-fluoro-3-methyl-1H-indole may interact with a wide range of targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For example, some indole derivatives have been shown to inhibit enzymes, block receptor signaling, or interfere with the function of other proteins . The presence of the fluorine atom in the 6-position of the indole ring could influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .
Biochemical Pathways
6-Fluoro-3-methyl-1H-indole, like other indole derivatives, is likely to affect multiple biochemical pathways. Indole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with numerous biochemical pathways . For example, some indole derivatives have antiviral activity and may interfere with viral replication pathways . Others have anti-inflammatory activity and may affect pathways involved in inflammation . The specific pathways affected by 6-fluoro-3-methyl-1H-indole would depend on its specific targets and mode of action.
Pharmacokinetics
For example, fluorine atoms are often added to drug molecules to improve their metabolic stability, as fluorine-carbon bonds are typically resistant to metabolic breakdown . The methyl group could also influence the compound’s lipophilicity, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of 6-fluoro-3-methyl-1H-indole would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by indole derivatives, the compound could potentially have diverse effects at the molecular and cellular level . For example, if the compound acts as an enzyme inhibitor, it could reduce the activity of the target enzyme and alter the levels of its downstream products . If it acts as a receptor antagonist, it could block receptor signaling and affect cellular processes regulated by the receptor .
Action Environment
The action, efficacy, and stability of 6-fluoro-3-methyl-1H-indole could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with its targets . The presence of other molecules, such as proteins or lipids, could also influence the compound’s action by affecting its distribution or by competing for its targets . Additionally, the compound’s stability could be affected by factors such as temperature, light, and the presence of oxidizing or reducing agents .
Future Directions
Indole derivatives, including 6-fluoro-3-methyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are considered a “privileged scaffold” within the drug discovery arena . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .
properties
IUPAC Name |
6-fluoro-3-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGKRQBSCLQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-methyl-1H-indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)

![N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2862330.png)

![N-Ethyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2862334.png)
![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate](/img/structure/B2862337.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2862342.png)
![3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid](/img/structure/B2862344.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2862346.png)
